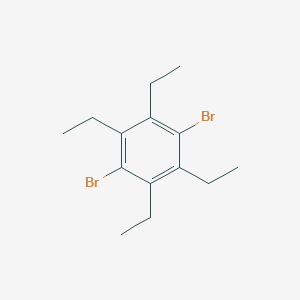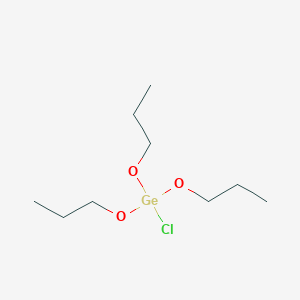
Chloro(tripropoxy)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(tripropoxy)germane is an organogermanium compound with the chemical formula GeCl(OPr)₃ It is a derivative of germane, where three propoxy groups and one chlorine atom are bonded to the germanium atom
準備方法
Synthetic Routes and Reaction Conditions
Chloro(tripropoxy)germane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl₄) with propanol in the presence of a base. The reaction typically proceeds as follows:
GeCl4+3C3H7OH→GeCl(OPr)3+3HCl
This reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of automated reactors and continuous flow systems to optimize yield and efficiency. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to achieve high purity levels.
化学反応の分析
Types of Reactions
Chloro(tripropoxy)germane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, to form new organogermanium compounds.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide (GeO₂) or other higher oxidation state species.
Reduction Reactions: Reduction of this compound can yield germane (GeH₄) or other lower oxidation state germanium compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines are commonly used. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products
Substitution: New organogermanium compounds with different functional groups.
Oxidation: Germanium dioxide (GeO₂) and other oxidized species.
Reduction: Germane (GeH₄) and other reduced germanium compounds.
科学的研究の応用
Chloro(tripropoxy)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a component in bioinorganic chemistry studies.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as semiconductors and optical materials, due to its unique electronic properties.
作用機序
The mechanism by which chloro(tripropoxy)germane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation and reduction reactions, the germanium atom undergoes changes in its oxidation state, facilitated by the transfer of electrons.
類似化合物との比較
Chloro(tripropoxy)germane can be compared with other organogermanium compounds, such as:
Chloro(trimethoxy)germane (GeCl(OMe)₃): Similar in structure but with methoxy groups instead of propoxy groups.
Chloro(triethoxy)germane (GeCl(OEt)₃): Contains ethoxy groups instead of propoxy groups.
Tetrachlorogermane (GeCl₄): Lacks the alkoxy groups and has four chlorine atoms bonded to germanium.
The uniqueness of this compound lies in its specific combination of propoxy groups and a chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
90725-34-1 |
|---|---|
分子式 |
C9H21ClGeO3 |
分子量 |
285.34 g/mol |
IUPAC名 |
chloro(tripropoxy)germane |
InChI |
InChI=1S/C9H21ClGeO3/c1-4-7-12-11(10,13-8-5-2)14-9-6-3/h4-9H2,1-3H3 |
InChIキー |
BXTHVOLJDCWHHK-UHFFFAOYSA-N |
正規SMILES |
CCCO[Ge](OCCC)(OCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)


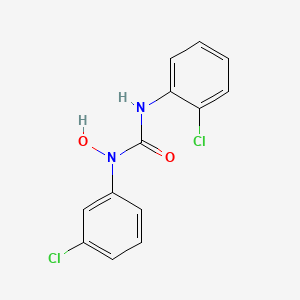
![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)
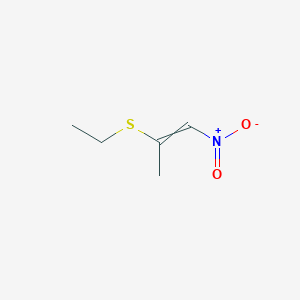
![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)
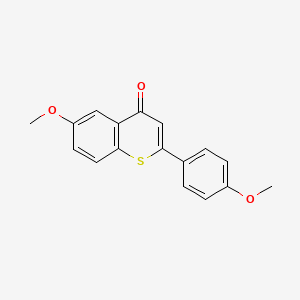
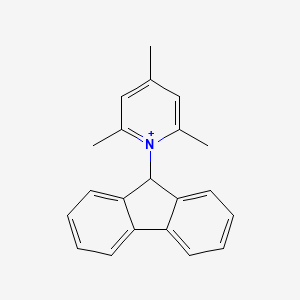

![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)

